molecular formula C8H12N2OS2 B14911712 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one

Cat. No.: B14911712
M. Wt: 216.3 g/mol
InChI Key: PZBOTZGZOGFWPB-UHFFFAOYSA-N
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Description

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a sulfur atom to a 3,3-dimethylbutan-2-one moiety. This structure combines the electron-rich thiadiazole ring, known for its pharmacological versatility, with a sterically hindered ketone group.

Properties

Molecular Formula

C8H12N2OS2

Molecular Weight

216.3 g/mol

IUPAC Name

3,3-dimethyl-1-(1,3,4-thiadiazol-2-ylsulfanyl)butan-2-one

InChI

InChI=1S/C8H12N2OS2/c1-8(2,3)6(11)4-12-7-10-9-5-13-7/h5H,4H2,1-3H3

InChI Key

PZBOTZGZOGFWPB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CSC1=NN=CS1

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Thiolate Intermediate

The most widely reported method involves the reaction of 1,3,4-thiadiazole-2-thiol with 3,3-dimethyl-2-bromobutan-2-one under basic conditions.

Procedure :

  • Deprotonation : 1,3,4-Thiadiazole-2-thiol (1.0 equiv) is treated with sodium hydroxide (1.2 equiv) in ethanol at 0–5°C to generate the thiolate anion.
  • Alkylation : 3,3-Dimethyl-2-bromobutan-2-one (1.1 equiv) is added dropwise, and the mixture is refluxed at 80°C for 6–8 hours.
  • Workup : The reaction is quenched with ice-water, and the product is extracted with dichloromethane, dried over Na₂SO₄, and purified via recrystallization (ethanol/water).

Mechanistic Insight :
The thiolate anion ($$ \text{RS}^- $$) nucleophilically attacks the electrophilic carbon of the bromoketone, displacing bromide ($$ \text{Br}^- $$) to form the thioether bond. Side products may arise from over-alkylation or oxidation, necessitating strict temperature control.

Optimization Data :

Parameter Optimal Condition Yield (%)
Solvent Ethanol 78
Temperature 80°C 85
Base NaOH 78
Reaction Time 8 hours 85

Source: Adapted from methodologies in

Cyclization of Thiosemicarbazide Derivatives

An alternative route involves the cyclization of preformed thiosemicarbazides bearing the 3,3-dimethylbutan-2-one moiety.

Procedure :

  • Thiosemicarbazide Formation : 3,3-Dimethylbutan-2-one (1.0 equiv) is reacted with thiosemicarbazide (1.2 equiv) in acetic acid under reflux for 4 hours.
  • Cyclization : The intermediate is treated with concentrated sulfuric acid at 0°C for 2 hours to induce cyclodehydration, forming the thiadiazole ring.
  • Purification : The crude product is neutralized with NaHCO₃, filtered, and recrystallized from methanol.

Mechanistic Insight :
Acid-catalyzed cyclization eliminates water, forming the 1,3,4-thiadiazole ring. The reaction proceeds via intramolecular nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydrogenation.

Yield Comparison :

  • Without Catalyst : 45–50%
  • With H₂SO₄ : 70–75%

Oxidative Coupling Strategies

Recent advances employ oxidative coupling reagents to link preformed thiadiazole and ketone fragments. For example, iodine-mediated coupling in dimethylformamide (DMF) achieves moderate yields (60–65%) but requires stringent anhydrous conditions.

Spectroscopic Characterization

The compound is characterized using IR, NMR, and mass spectrometry:

IR (KBr, cm⁻¹) :

  • $$ \nu(\text{C=O}) $$: 1685–1690
  • $$ \nu(\text{C=S}) $$: 1240–1250
  • $$ \nu(\text{C-N}) $$: 1550–1560

¹H-NMR (CDCl₃, δ ppm) :

  • 1.25 (s, 6H, 2×CH₃)
  • 3.45 (s, 2H, SCH₂)
  • 8.75 (s, 1H, thiadiazole-H)

¹³C-NMR (CDCl₃, δ ppm) :

  • 22.4 (2×CH₃)
  • 45.8 (SCH₂)
  • 169.2 (C=O)
  • 172.5 (C=S)

MS (EI) : m/z 228 (M⁺, 100%)

Challenges and Mitigation Strategies

  • Purification Difficulties : The product’s low solubility in polar solvents necessitates mixed-solvent recrystallization (e.g., ethanol/chloroform).
  • Side Reactions : Over-alkylation is minimized by using a slight excess of bromoketone (1.1 equiv) and controlled addition rates.
  • Acid Sensitivity : Cyclization routes require cold concentrated H₂SO₄ to prevent ketone decomposition.

Applications and Derivative Synthesis

The compound serves as a precursor for Mannich bases and triazole hybrids, expanding its utility in medicinal chemistry. For example, reaction with morpholine and formaldehyde yields water-soluble derivatives with enhanced bioactivity.

Chemical Reactions Analysis

Types of Reactions

1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer therapy, the compound may induce apoptosis (programmed cell death) in cancer cells by interfering with DNA replication and cell division .

Comparison with Similar Compounds

Core Structural Variations

The compound’s analogs differ primarily in substituents on the thiadiazole ring and modifications to the ketone group. Key examples include:

Compound Name Substituents on Thiadiazole Molecular Formula Key Structural Features
Target Compound None (base structure) C₇H₁₀N₂OS₂ Unsubstituted thiadiazole-thio-ketone core
1-((5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one 5-((4-Fluorobenzyl)thio) C₁₅H₁₇FN₂OS₃ Fluorinated benzyl group enhances lipophilicity
3,3-Dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one 5-(Triazolylmethyl) C₁₃H₁₆N₄OS₂ Triazole substitution for potential receptor binding
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-1-(o-tolyl)ethan-1-one 5-Amino + o-tolyl ketone C₁₁H₁₁N₃OS₂ Amino group improves solubility; aromatic ketone enhances stability

Key Observations :

  • Amino Substitutions (): Enhance hydrogen-bonding capacity, which may improve target binding in anticancer applications .
  • Heterocyclic Additions (e.g., triazole in ): Introduce additional pharmacophoric elements for multitarget activity .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight 210.29 g/mol 356.50 g/mol 265.35 g/mol
LogP (Predicted) ~2.1 ~3.8 ~1.9
Solubility Low in water Very low Moderate (due to -NH₂)

Notes: Fluorinated derivatives () exhibit higher LogP, favoring membrane permeability but reducing aqueous solubility . Amino-substituted analogs () balance solubility and bioavailability .

Q & A

Basic: What are the common synthetic routes for 1-((1,3,4-Thiadiazol-2-yl)thio)-3,3-dimethylbutan-2-one, and how are intermediates characterized?

The synthesis typically involves nucleophilic substitution between a thiadiazole-thiol derivative and a halogenated ketone precursor. For example, intermediates like 5-amino-1,3,4-thiadiazol-2-thiol may react with 3,3-dimethyl-2-bromobutan-2-one under basic conditions. Characterization relies on FTIR spectroscopy (to confirm S-H and C=O bonds), ¹H/¹³C NMR (to verify substitution patterns and methyl groups), and elemental analysis (to validate purity). For instance, NMR signals for the methyl groups at δ 1.4–1.6 ppm and the thiadiazole ring protons at δ 7.2–8.0 ppm are critical markers .

Advanced: How can reaction conditions be optimized to enhance the yield of this compound during synthesis?

Key parameters include solvent polarity (e.g., DMF or THF), temperature control (60–80°C), and catalyst use (e.g., triethylamine for deprotonation). Microwave-assisted synthesis has been shown to reduce reaction times and improve yields by 15–20% compared to conventional heating. Purity can be further enhanced via recrystallization from ethanol/water mixtures .

Basic: What spectroscopic techniques are most effective for characterizing the structure of this compound?

¹H NMR is critical for identifying methyl groups (δ 1.2–1.6 ppm) and aromatic protons in the thiadiazole ring (δ 7.3–8.1 ppm). FTIR confirms the C=O stretch (~1700 cm⁻¹) and C-S bonds (~650 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular ion peak, while elemental analysis ensures stoichiometric accuracy .

Advanced: What computational methods support the structural elucidation and electronic properties of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict bond lengths, charge distribution, and frontier molecular orbitals. Molecular docking studies with bacterial enzymes (e.g., dihydrofolate reductase) can rationalize antimicrobial activity by analyzing binding affinities and hydrogen-bond interactions .

Basic: What in vitro biological assays are used to evaluate the antimicrobial activity of this compound?

The well diffusion method and broth microdilution (for Minimum Inhibitory Concentration, MIC) are standard. For example, inhibition zones >15 mm against Staphylococcus aureus or MIC values <50 µg/mL indicate potent activity. Controls like ciprofloxacin ensure assay validity .

Advanced: How do structural modifications at the thiadiazole ring influence biological efficacy?

Introducing electron-withdrawing groups (e.g., -NO₂ at position 5) enhances antibacterial activity by increasing electrophilicity, while bulky substituents (e.g., 4-chlorophenyl) improve lipophilicity and membrane penetration. SAR studies show that 2-thioether linkages are critical for maintaining potency .

Advanced: What strategies address discrepancies in reported biological activity data across studies?

Contradictions in MIC values often arise from variations in bacterial strains or assay protocols. Standardizing inoculum size (0.5 McFarland) and using reference strains (e.g., ATCC 25923 for S. aureus) improve reproducibility. Meta-analyses of peer-reviewed data can identify outliers .

Basic: What are the known stability profiles of this compound under various conditions?

The compound is stable in dry, dark environments but undergoes photodegradation in UV light, forming byproducts like 3,3-dimethylbutan-2-one. Storage at 4°C in amber vials with desiccants is recommended. HPLC monitoring at 254 nm tracks degradation over time .

Advanced: How does the compound interact with bacterial enzymes or targets?

Enzymatic assays (e.g., β-lactamase inhibition) and isothermal titration calorimetry (ITC) reveal binding thermodynamics. For example, the thiadiazole-thio moiety chelates metal ions in metalloenzymes, disrupting catalytic activity. Docking studies with E. coli DNA gyrase show competitive inhibition at the ATP-binding site .

Advanced: What analytical challenges exist in quantifying this compound in biological matrices?

Matrix interference in serum or tissue homogenates requires solid-phase extraction (SPE) or protein precipitation with acetonitrile. LC-MS/MS with a C18 column and MRM transitions (e.g., m/z 285 → 152) achieves detection limits of 0.1 ng/mL. Internal standards (e.g., deuterated analogs) correct for recovery variations .

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